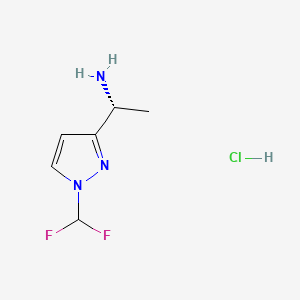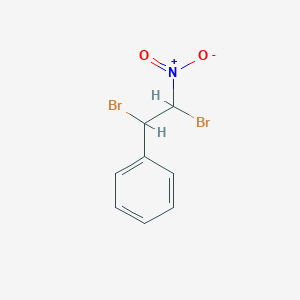
(1,2-Dibromo-2-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dibromo-2-nitroethyl)benzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a dibromoethyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-2-nitroethyl)benzene typically involves the nitration and bromination of benzene derivatives. One common method starts with the nitration of benzene to form nitrobenzene, followed by bromination to introduce the dibromoethyl group. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2-Dibromo-2-nitroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and dibromo groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of (1,2-Dibromo-2-aminoethyl)benzene.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
(1,2-Dibromo-2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2-Dibromo-2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the dibromoethyl group can undergo nucleophilic substitution. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further study .
Comparison with Similar Compounds
1,2-Dibromobenzene: Similar structure but lacks the nitro group.
1,2-Dibromo-4-nitrobenzene: Similar but with different positioning of the nitro group.
1,2-Dibromoethylbenzene: Lacks the nitro group
Properties
CAS No. |
3425-99-8 |
|---|---|
Molecular Formula |
C8H7Br2NO2 |
Molecular Weight |
308.95 g/mol |
IUPAC Name |
(1,2-dibromo-2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-7(8(10)11(12)13)6-4-2-1-3-5-6/h1-5,7-8H |
InChI Key |
DNKILUKMZPEIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


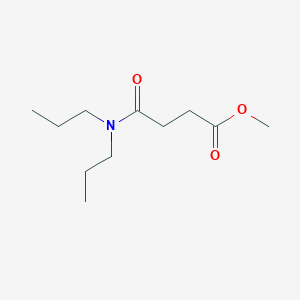
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)
![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
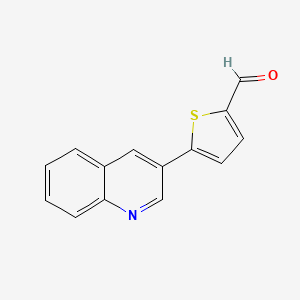
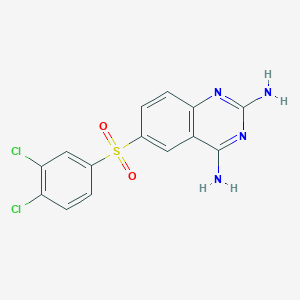
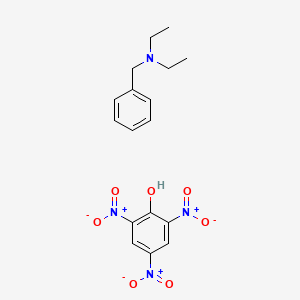
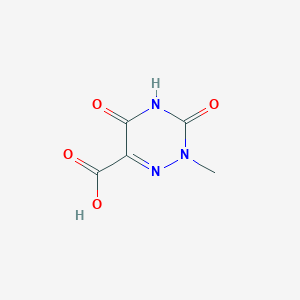
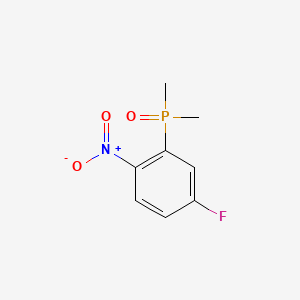
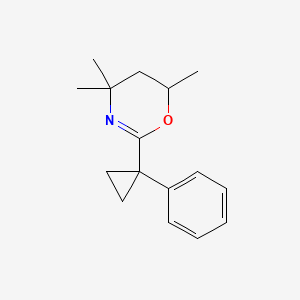
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
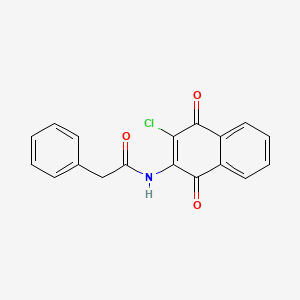
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
